molecular formula C24H26N4O2 B6535605 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 1021229-98-0

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6535605
CAS No.: 1021229-98-0
M. Wt: 402.5 g/mol
InChI Key: AYUPVLCVIHFSRI-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative containing a (4-methoxyphenyl)piperazine moiety . It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease . The compound is also related to metabolites of 1-{3-[4-(2-Methoxyphenyl) piperazin-1-yl]-propyl}-piperidine-2, 6-dione, which function as α1a-adrenceptor antagonists and can be used for the treatment of benign prostatic hyperplasia .


Synthesis Analysis

The synthesis of this compound involves bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring and a piperazine ring, both of which are important functional groups in medicinal chemistry . The compound also contains a methoxyphenyl group .

Mechanism of Action

The compound acts as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This makes it a potential drug target for increasing acetylcholine levels, which could be beneficial in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-6-5-7-19(16-18)17-24(29)28-14-12-27(13-15-28)23-11-10-21(25-26-23)20-8-3-4-9-22(20)30-2/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUPVLCVIHFSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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